Product packaging for 4-Azaspiro[2.5]octan-6-ol;hydrochloride(Cat. No.:CAS No. 2243512-60-7)

4-Azaspiro[2.5]octan-6-ol;hydrochloride

Cat. No.: B2788741
CAS No.: 2243512-60-7
M. Wt: 163.65
InChI Key: DYTFFKXDSDZLQG-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocyclic systems, characterized by two rings sharing a single common atom, are becoming increasingly prevalent in drug discovery. nih.gov Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, providing a rigid framework that can orient functional groups in precise spatial arrangements. This structural rigidity can enhance binding affinity and selectivity to biological targets. chemrxiv.org The introduction of spirocyclic motifs into drug candidates has been shown to improve key pharmacokinetic properties, such as aqueous solubility and metabolic stability, while reducing off-target effects. chemrxiv.orgbldpharm.com

The increased sp3 character of spirocyclic compounds is a desirable trait in modern drug design, often correlated with higher success rates in clinical development. bldpharm.com This has led to a surge in the exploration of diverse spirocyclic scaffolds, with several spirocycle-containing drugs receiving approval in recent years. nih.gov

Overview of Azaspiro[2.5]octane Architectures in Advanced Chemical Synthesis

Within the broader class of spirocycles, azaspiro[2.5]octane architectures, which incorporate a nitrogen atom into the spirocyclic framework, are of particular interest. These scaffolds serve as versatile intermediates in the synthesis of complex molecules. google.comgoogle.com The presence of the nitrogen atom provides a handle for further functionalization, allowing for the introduction of a wide array of substituents to modulate the compound's physicochemical and biological properties.

The synthesis of azaspiro[2.5]octane derivatives has been an active area of research, with various synthetic strategies being developed to access these valuable building blocks. For instance, chiral 6-azaspiro[2.5]octanes have been synthesized and identified as potent and selective antagonists of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Furthermore, the azaspiro[2.5]octane core has been utilized in the development of small molecule agonists for the human glucagon-like peptide-1 (GLP-1) receptor. researchgate.net

Positioning of 4-Azaspiro[2.5]octan-6-ol Hydrochloride as a Key Research Building Block

While specific research detailing the synthesis and application of 4-Azaspiro[2.5]octan-6-ol hydrochloride is not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in medicinal chemistry. The isomeric compound, 6-Azaspiro[2.5]octan-4-ol hydrochloride, is commercially available, indicating the synthetic accessibility of this class of molecules.

The 4-Azaspiro[2.5]octan-6-ol scaffold combines the desirable features of a rigid spirocyclic core with a strategically placed hydroxyl group and a nitrogen atom. The hydroxyl group can act as a hydrogen bond donor or acceptor, and a site for further chemical modification. The secondary amine in the piperidine (B6355638) ring, protonated as a hydrochloride salt, offers a point of attachment for various side chains, enabling the exploration of structure-activity relationships in drug discovery programs. Given the precedent set by other azaspiro[2.5]octane derivatives, it is plausible that 4-Azaspiro[2.5]octan-6-ol hydrochloride could serve as a key intermediate in the synthesis of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B2788741 4-Azaspiro[2.5]octan-6-ol;hydrochloride CAS No. 2243512-60-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-azaspiro[2.5]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-6-1-2-7(3-4-7)8-5-6;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFFKXDSDZLQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NCC1O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Approaches to 4 Azaspiro 2.5 Octan 6 Ol Hydrochloride

Historical Development of Spiro[2.5]octane Synthesis Strategies

The construction of the spiro[2.5]octane framework, which marries a cyclopropane (B1198618) ring with a cyclohexane (B81311) ring through a single carbon atom, has been a subject of synthetic exploration for decades. Early methodologies often relied on intramolecular cyclization reactions of appropriately functionalized cyclohexanone (B45756) derivatives. One of the foundational approaches involved the Simmons-Smith reaction, where an olefin is converted to a cyclopropane using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple.

Over the years, the synthetic toolbox for spiro[2.5]octanes has expanded significantly. The development of transition-metal-catalyzed cyclopropanation reactions, utilizing diazo compounds as carbene precursors, offered a more versatile and often more efficient alternative. Palladium, copper, and rhodium catalysts have all been employed to this end, with the choice of catalyst and ligand influencing the stereoselectivity of the reaction.

More recent advancements have seen the rise of organocatalysis in spirocycle synthesis. researchgate.net Chiral amines, phosphoric acids, and other small organic molecules have been used to catalyze asymmetric cyclopropanations, providing access to enantioenriched spiro[2.5]octane derivatives. researchgate.net Furthermore, multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, have emerged as a powerful strategy for the rapid construction of diverse spirocyclic scaffolds. researchgate.net These modern methods often provide higher efficiency, better stereocontrol, and greater functional group tolerance compared to their historical predecessors.

Established Chemical Synthesis Pathways for 4-Azaspiro[2.5]octan-6-ol and its Hydrochloride Salt

The introduction of a nitrogen atom into the six-membered ring and a hydroxyl group transforms the carbocyclic spiro[2.5]octane into the more complex 4-Azaspiro[2.5]octan-6-ol. The synthesis of this specific molecule and its hydrochloride salt can be approached through various established strategies, which can be broadly categorized as linear or convergent.

Multi-Step Linear Syntheses

Linear synthesis involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. pediaa.com A plausible multi-step linear synthesis for 4-Azaspiro[2.5]octan-6-ol hydrochloride could commence from a pre-formed spiro[2.5]octane precursor, such as spiro[2.5]octan-6-one.

A hypothetical linear synthetic sequence is outlined below:

StepReactionReagents and ConditionsIntermediate/Product
1Oximation of Spiro[2.5]octan-6-oneHydroxylamine hydrochloride, base (e.g., pyridine (B92270) or sodium acetate)Spiro[2.5]octan-6-one oxime
2Beckmann RearrangementAcid catalyst (e.g., H₂SO₄, PCl₅)4-Azaspiro[2.5]octan-6-one
3Reduction of the ketoneReducing agent (e.g., NaBH₄, LiAlH₄)4-Azaspiro[2.5]octan-6-ol
4Salt FormationHCl (in a suitable solvent like ether or isopropanol)4-Azaspiro[2.5]octan-6-ol hydrochloride

Convergent Synthesis Approaches

A potential convergent synthesis of 4-Azaspiro[2.5]octan-6-ol could involve the coupling of a cyclopropane-containing fragment with a nitrogen-containing fragment. For instance, a key step could be the ring-opening of a spiro-epoxide with an appropriate amine.

A conceptual convergent pathway is presented below:

Fragment A SynthesisReactionReagents and Conditions
1Epoxidation of a suitable cyclohexene (B86901) derivativePeroxy acid (e.g., m-CPBA)
Fragment B
1A protected amino alcoholCommercially available or synthesized separately
Coupling and Final Steps
1Nucleophilic ring-opening of the epoxide (Fragment A) with the amine (Fragment B)Base or Lewis acid catalyst
2Deprotection and cyclizationAppropriate deprotection and cyclization conditions
3Salt FormationHCl

This convergent approach can be more flexible, allowing for the synthesis of various analogs by simply changing one of the initial fragments.

Asymmetric Synthesis and Chiral Resolution Techniques

Given that 4-Azaspiro[2.5]octan-6-ol contains at least one stereocenter, the development of methods to control its stereochemistry is of significant importance. This can be achieved through asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, or through the resolution of a racemic mixture.

Enantioselective Methodologies for Azaspiro[2.5]octanes

The enantioselective synthesis of spirocycles has seen remarkable progress with the advent of organocatalysis. rsc.org Chiral catalysts can be employed in key bond-forming reactions to induce asymmetry. For the synthesis of chiral azaspiro[2.5]octanes, several strategies can be envisioned:

Asymmetric Cyclopropanation: A chiral catalyst could be used in the cyclopropanation of a suitable N-protected 4-methylenepiperidin-2-one or a related precursor. This would establish the spiro-cyclopropane moiety with a defined stereochemistry early in the synthesis.

Enzymatic Reactions: Biocatalysis offers a powerful tool for asymmetric synthesis. Engineered enzymes, such as certain transferases, have been shown to catalyze the cyclopropanation of N-heterocycles with high diastereo- and enantioselectivity. This approach is particularly attractive due to its mild reaction conditions and high stereocontrol.

The table below summarizes some enantioselective approaches applicable to the synthesis of chiral azaspirocycles:

MethodologyCatalyst/EnzymeKey TransformationStereocontrol
Organocatalytic CyclopropanationChiral Phosphonium SaltAsymmetric [2+1] annulationHigh enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr) rsc.org
Enzymatic CyclopropanationEngineered Carbene TransferaseCyclopropanation of unsaturated N-heterocyclesExcellent diastereo- and enantioselectivity
Chiral Auxiliary-Mediated SynthesisUse of a chiral auxiliary on the nitrogen or another part of the moleculeDiastereoselective cyclization or addition reactionsHigh diastereoselectivity, with the auxiliary being removed in a later step

Diastereoselective Control in Synthetic Pathways

In addition to enantioselectivity, controlling the relative stereochemistry of multiple stereocenters (diastereoselectivity) is crucial. In the context of 4-Azaspiro[2.5]octan-6-ol, the relative orientation of the hydroxyl group to the spiro-cyclopropane ring can be controlled in several ways.

One key step where diastereoselectivity can be influenced is the reduction of a 4-azaspiro[2.5]octan-6-one precursor. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other. For example, sterically hindered reducing agents may approach the carbonyl group from the less hindered face, leading to a specific stereochemical outcome.

Furthermore, substrate-controlled diastereoselective reactions can be employed. nih.gov In this approach, the existing stereochemistry in the molecule directs the stereochemical outcome of a subsequent reaction. For instance, a chiral center already present in the azaspiro[2.5]octane framework can influence the facial selectivity of reactions at other positions in the molecule.

Innovations in Process Chemistry for Scalable Research Synthesis

The efficient and scalable synthesis of complex molecular architectures such as 4-Azaspiro[2.5]octan-6-ol hydrochloride is a critical objective in modern pharmaceutical and chemical research. Process chemistry innovations aim to develop robust, safe, and high-yielding synthetic routes suitable for larger-scale production. In this context, advanced methodologies like continuous flow synthesis and biocatalysis are at the forefront of achieving these goals for spirocyclic compounds.

Continuous Flow Synthesis Applications for Spirocycles

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater potential for automation and scalability. syrris.comspirochem.com While a complete end-to-end continuous synthesis of 4-Azaspiro[2.5]octan-6-ol hydrochloride has not been explicitly detailed in the literature, the application of flow chemistry to the synthesis of related spirocyclic and piperidine (B6355638) structures demonstrates its considerable potential.

The construction of the spiro[2.5]octane core involves the formation of a cyclopropane ring fused to a piperidine ring. Key reactions for building these structural motifs have been successfully translated to continuous flow formats. For instance, the synthesis of various functionalized piperidines has been achieved with high diastereoselectivity and yields (typically >80%) within minutes using continuous flow protocols. tulane.eduacs.org Furthermore, the hydrogenation of pyridines to piperidines, a common strategy for forming the piperidine ring, has been efficiently performed in continuous flow systems using packed-bed reactors with heterogeneous catalysts. researchgate.net This approach allows for safe handling of hydrogen gas and easy separation of the catalyst from the product stream. rsc.org

The table below summarizes representative examples of reactions relevant to the synthesis of the 4-azaspiro[2.5]octane skeleton that have been implemented in a continuous flow setup.

Reaction TypeSubstrate ClassKey Advantages in FlowRepresentative Throughput/Yield
Piperidine Synthesis N-(tert-butylsulfinyl)-bromoimineRapid reaction times (minutes), high diastereoselectivity (>90:10 dr)>80% yield
Pyridine Hydrogenation Functionalized PyridinesSafe handling of H2, high pressure/temperature conditions achievableHigh conversion and yields
Spirocycle Synthesis PolyketidesImproved safety, higher yields, faster processingMulti-gram scale demonstrated syrris.comnih.gov
Lactone Spirocyclization Diels-Alder/Baylis-Hillman AdductsEnhanced safety and potential for scale-upNot specified worktribe.com

Biocatalytic Approaches in Azaspirocycle Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. For the synthesis of a chiral molecule like 4-Azaspiro[2.5]octan-6-ol, enzymes can be instrumental in establishing the desired stereochemistry at the hydroxyl-bearing carbon.

Recent breakthroughs have demonstrated the power of biocatalysis in the asymmetric synthesis of the core azaspiro[2.5]octane structure itself. A stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce a variety of azaspiro[2.y]alkanes, including those with the [2.5] ring system. chemrxiv.orgchemrxiv.org This methodology utilizes engineered protoglobin-based enzymes and has been shown to be scalable, operating on a gram scale with high substrate concentrations (up to 150 mM or 25 g/L) in an aqueous environment without the need for organic co-solvents. chemrxiv.orgchemrxiv.org The platform can generate all possible stereoisomers of the azaspirocycle with excellent diastereo- and enantioselectivity. chemrxiv.org

The introduction of the hydroxyl group at the 6-position can be achieved through the asymmetric reduction of a corresponding ketone precursor, 4-azaspiro[2.5]octan-6-one. This is a well-established transformation for biocatalysis, with a vast number of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) available that can reduce prochiral ketones to chiral alcohols with high enantiomeric excess. mdpi.comnih.gov These enzymatic reductions are highly attractive for industrial applications due to their high selectivity and operation under mild conditions. acs.org Whole-cell biocatalysts are often employed to simplify the process by providing in-situ cofactor regeneration. mdpi.com The integration of these biocatalysts into flow reactors is also an area of active research, which could lead to highly efficient and continuous processes for producing chiral alcohols. nih.gov

The following table presents key research findings in the biocatalytic synthesis of azaspirocycles and related chiral alcohols.

Biocatalytic StepEnzyme ClassKey FindingsScalability/Performance
Azaspiro[2.5]alkane Formation Engineered Carbene TransferasesStereodivergent synthesis of all possible stereoisomers.Gram-scale synthesis, up to 150 mM substrate concentration. chemrxiv.orgchemrxiv.org
Asymmetric Ketone Reduction Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs)High enantioselectivity (>99% ee) for a broad range of ketones.High substrate loading achievable, potential for flow applications. nih.govnih.gov
Whole-Cell Bioreduction Various Microorganisms (e.g., B. cereus)Provides in-situ cofactor regeneration, simplifying the process.Good to excellent conversion for diverse ketones. mdpi.com

The combination of these biocatalytic methods presents a powerful strategy for the scalable research synthesis of enantiomerically pure 4-Azaspiro[2.5]octan-6-ol. An engineered carbene transferase could be used to construct the azaspiro[2.5]octane framework, followed by an oxidation to the ketone, and a final stereoselective reduction using a specific ketoreductase to yield the desired enantiomer of the target alcohol.

Molecular Design and Advanced Structural Elucidation Studies of 4 Azaspiro 2.5 Octan 6 Ol Hydrochloride and Its Derivatives

Advanced Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable tools for probing the structural details of molecules in solution. High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) stand at the forefront of these techniques, providing a wealth of information from atomic connectivity to the dynamic behavior of molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For complex structures like 4-Azaspiro[2.5]octan-6-ol hydrochloride, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

The analysis of chemical shifts (δ) and spin-spin coupling constants (J) offers deep insights into the molecule's stereochemistry and preferred conformation. In a study of closely related 1-oxa-2-azaspiro[2.5]octane derivatives, the relative configuration and preferred conformations were successfully determined by analyzing homonuclear coupling constants and the chemical shifts of protons and carbon atoms within the aliphatic rings. These parameters are highly sensitive to the steric and electronic effects of substituents.

For the 4-azaspiro[2.5]octane ring system, the piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. The orientation of the hydroxyl group at the C-6 position, whether axial or equatorial, can be determined by the multiplicity and coupling constants of the H-6 proton. An axial proton will typically exhibit large diaxial couplings to the adjacent axial protons, while an equatorial proton will show smaller axial-equatorial and equatorial-equatorial couplings.

Furthermore, the protons of the spiro-fused cyclopropane (B1198618) ring exhibit distinct chemical shifts, often in the high-field region of the ¹H NMR spectrum, due to the ring's anisotropic effect. The diastereotopic nature of the methylene (B1212753) protons in both the cyclopropane and piperidine rings can provide further conformational information.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Azaspiro[2.5]octane Derivatives

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Cyclopropane CH₂0.5 - 1.510 - 25
Spiro C-20 - 35
Piperidine CH₂ (adjacent to N)2.5 - 3.545 - 55
Piperidine CH₂1.5 - 2.525 - 40
CH-OH3.5 - 4.560 - 75

Note: These are general ranges and can vary based on substitution and solvent.

Mass Spectrometry for Structural Confirmation and Fragment Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of a compound and deducing its structural features through fragmentation analysis. For 4-Azaspiro[2.5]octan-6-ol hydrochloride, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the free base and potentially a peak for the protonated molecule [M+H]⁺, depending on the ionization technique used.

The fragmentation pattern provides a "fingerprint" of the molecule, revealing characteristic bond cleavages. Common fragmentation pathways for cyclic amines and alcohols can be anticipated. For the 4-azaspiro[2.5]octane core, fragmentation may involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

Loss of water: The hydroxyl group can be eliminated as a water molecule (H₂O), particularly under electron ionization (EI) conditions.

Ring opening/fragmentation: The piperidine or cyclopropane ring can undergo cleavage, leading to a series of smaller fragment ions.

Analysis of the mass-to-charge ratios (m/z) of these fragment ions allows for the piecing together of the molecule's structure, thus confirming the identity of 4-Azaspiro[2.5]octan-6-ol.

Table 2: Plausible Mass Spectrometry Fragments for 4-Azaspiro[2.5]octan-6-ol

m/zPossible Fragment
M⁺Molecular Ion
M - 18[M - H₂O]⁺
M - 29Loss of C₂H₅ or CHO
M - 43Loss of C₃H₇

Note: The actual fragmentation pattern can be more complex and is dependent on the ionization method.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR provides information about the molecule's structure in solution, X-ray crystallography offers a definitive picture of its arrangement in the solid state. This technique can precisely determine bond lengths, bond angles, and the absolute configuration of chiral centers.

For a crystalline sample of 4-Azaspiro[2.5]octan-6-ol hydrochloride, a single-crystal X-ray diffraction study would reveal:

The precise geometry of the azaspiro[2.5]octane framework: This includes the conformation of the piperidine ring (e.g., a distorted chair) and the bond lengths and angles of the cyclopropane ring.

The stereochemistry at the C-6 position: The relative and absolute configuration of the hydroxyl group can be unequivocally determined.

Intermolecular interactions: The crystal packing is dictated by non-covalent interactions such as hydrogen bonding (involving the hydroxyl group, the amine hydrochloride, and potentially water molecules of crystallization) and van der Waals forces.

In a study on chiral 6-azaspiro[2.5]octanes, X-ray crystallographic analysis was instrumental in revealing that the R enantiomer possessed excellent potency as a muscarinic acetylcholine (B1216132) receptor antagonist. nih.gov This highlights the critical role of X-ray crystallography in establishing structure-activity relationships.

Table 3: Illustrative Crystallographic Data Parameters

ParameterDescription
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ)Dimensions and angles of the unit cell
Bond Lengths (Å)Internuclear distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining the conformation

Note: These are examples of parameters obtained from an X-ray crystal structure determination.

Conformational Analysis and Stereochemistry

The three-dimensional shape of a molecule, or its conformation, is not static and can be influenced by various factors. Understanding the conformational preferences of the 4-azaspiro[2.5]octane system is key to predicting its interactions with biological targets.

Theoretical and Experimental Conformational Preferences of Azaspiro[2.5]octanes

The conformational landscape of azaspiro[2.5]octanes can be explored through both experimental techniques and theoretical calculations. Variable-temperature NMR studies can provide information about the energy barriers between different conformations, such as the chair-boat interconversion of the piperidine ring.

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are powerful tools for modeling the potential energy surface of a molecule and identifying its low-energy conformations. These calculations can predict the relative stabilities of different chair and boat forms of the piperidine ring, as well as the preferred orientation of substituents.

For 4-Azaspiro[2.5]octan-6-ol, theoretical studies would likely indicate that the chair conformation of the piperidine ring is significantly more stable than any boat or twist-boat conformations. The orientation of the hydroxyl group at C-6 (axial vs. equatorial) would be a key focus, with the equatorial position generally being favored to minimize steric interactions.

Influence of Spirocyclic Constraint on Molecular Conformation

The presence of the spiro-fused cyclopropane ring imparts significant conformational rigidity to the 4-azaspiro[2.5]octane system. This constraint restricts the flexibility of the piperidine ring compared to a simple substituted piperidine.

Application of 4 Azaspiro 2.5 Octan 6 Ol Hydrochloride As a Synthetic Intermediate in Research Chemistry

Construction of Diverse Heterocyclic Frameworks

The 4-azaspiro[2.5]octane core is a foundational scaffold for building a variety of more complex heterocyclic systems. Its inherent structural features—a quaternary spiro-carbon, a defined stereochemistry, and reactive functional groups—make it an ideal starting point for diversity-oriented synthesis. nih.gov Chemists utilize this intermediate to access novel chemical space, particularly in the field of drug discovery, where three-dimensional scaffolds are increasingly sought after to improve physicochemical properties and biological activity. bldpharm.com

The synthesis of different azaspirocycles, such as 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, can be achieved through methods like selective ring-closing metathesis, epoxide opening, or reductive amination starting from related building blocks. nih.gov These functionalized piperidines are scaffolds of considerable relevance for chemistry-driven drug discovery. nih.gov The incorporation of the azaspiro[2.5]octane motif has been shown to enhance key pharmacokinetic properties, including potency, lipophilicity, and metabolic stability in drug candidates. chemrxiv.org

Role in the Synthesis of Spirocyclic Compounds with Unique Topologies

The unique topology of 4-azaspiro[2.5]octan-6-ol hydrochloride makes it a key component in the synthesis of novel spirocyclic compounds. Spirocycles are inherently three-dimensional, a characteristic that is advantageous in modern drug design. bldpharm.comnih.gov

The spiro[2.5]octane core is instrumental in various cyclization reactions designed to generate novel polycyclic systems. The rigid framework of the starting material directs the stereochemical outcome of subsequent ring-forming reactions, allowing for the controlled synthesis of complex structures. Methods for preparing spirocycles often involve the dialkylation of an activated carbon center or through rearrangement reactions. wikipedia.org The synthesis of spiro[2.5]octa-4,7-dien-6-ones, for example, has been achieved through an efficient one-pot approach employing para-quinone methides, proceeding in high yields under mild, metal-free conditions. rsc.org Such strategies highlight the utility of the spirocyclic core in building molecules with consecutive quaternary centers. rsc.org

Reaction Type Description Key Features
Ring-Closing MetathesisFormation of a new ring by intramolecular olefin metathesis.Access to functionalized pyrrolidines and piperidines. nih.gov
Reductive AminationCyclization via intramolecular reaction of an amine with a carbonyl group.Forms heterocyclic 5-azaspiro[2.5]octanes. nih.gov
1,6-Conjugate AdditionDearomatization of para-quinone methides to form spiro[2.5]octa-4,7-dien-6-ones. rsc.orgMild, metal-free conditions, high yields. rsc.org

The chiral nature of 4-azaspiro[2.5]octan-6-ol and its derivatives makes them attractive scaffolds for the design of chiral ligands used in asymmetric catalysis. Enantioselective transformations are critical in modern organic synthesis for producing single-enantiomer chiral molecules, which is particularly important in the pharmaceutical industry. nih.gov

The rigid spirocyclic framework can effectively control the spatial arrangement of the catalytic site, thereby inducing high levels of stereoselectivity in chemical reactions. nih.gov While various chiral ligands like BINOL and SALEN are known to be effective, the quest for new ligands with improved structural and electronic properties is ongoing. nih.govresearchgate.net The development of ligands based on the azaspiro[2.5]octane scaffold contributes to the growing toolbox of catalysts for creating complex chiral molecules with high stereochemical purity. nih.gov

Development of Chemical Probes for Investigating Biological Systems

The structural properties of the 4-azaspiro[2.5]octane skeleton are highly beneficial for the design of chemical probes and drug candidates. Its rigidity and three-dimensionality allow for precise spatial positioning of functional groups to interact with biological targets. chemrxiv.org

The 4-azaspiro[2.5]octane moiety serves as a core scaffold in the synthesis of compounds aimed at specific biological targets. bldpharm.com Its use as an intermediate is noted in the preparation of compounds with LRRK2 kinase inhibitory activity for potential therapeutic use in diseases like Parkinson's. google.com The rigid nature of the spirocyclic framework is particularly valuable for designing neuroactive compounds. For instance, replacing a more flexible aromatic linker with an azaspiro[2.5]octane scaffold has been shown to improve the binding potency of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor while minimizing off-target effects. chemrxiv.org This demonstrates the scaffold's ability to enhance target selectivity and potency. chemrxiv.org

Target Class Therapeutic Area Advantage of Spirocyclic Scaffold
LRRK2 Kinase InhibitorsParkinson's DiseaseServes as a key intermediate in synthesis. google.com
GPR43 Receptor AgonistsDiabetes, ObesityUsed as an intermediate for active compounds. google.com
IRAK4 InhibitorsInflammatory DiseasesUsed as an intermediate in compound preparation. google.com
NAMPT InhibitorsOncologyImproved binding potency and reduced off-target interactions. chemrxiv.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's structure correlates with its biological activity. nih.govmdpi.com The conformational rigidity of the 4-azaspiro[2.5]octane core is a significant advantage in SAR studies. By locking the conformation of a molecule, the rigid scaffold reduces the number of accessible conformations, which simplifies the interpretation of how changes in substituents affect biological activity. researchgate.net

This "pre-organization" of the molecule can lead to a more favorable entropy of binding to a biological target. Understanding the SAR for a set of molecules allows chemists to rationally explore chemical space and optimize multiple properties, such as potency and selectivity, simultaneously. nih.gov The use of rigid spirocyclic scaffolds like 4-azaspiro[2.5]octane provides clear "sign posts" for navigating this chemical space effectively. nih.gov

Emerging Research Directions and Unexplored Avenues for 4 Azaspiro 2.5 Octan 6 Ol Hydrochloride

Expansion into Novel Synthetic Methodologies

The synthesis of azaspiro[2.5]octane derivatives has traditionally relied on multi-step sequences. However, the demand for efficient and diverse synthetic routes is driving the exploration of novel methodologies. Future research is likely to focus on the development of more convergent and stereoselective approaches.

One promising avenue is the application of diversity-oriented synthesis (DOS) . A reported multicomponent condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane (B129776) provides rapid access to ω-unsaturated dicyclopropylmethylamines. These intermediates can then be converted to 5-azaspiro[2.5]octanes through methods like ring-closing metathesis, epoxide opening, or reductive amination. nih.gov Adapting such strategies to introduce a hydroxyl group at the 6-position of the 4-azaspiro[2.5]octane core could significantly expand the accessibility of this scaffold.

Furthermore, the development of enzymatic and biocatalytic methods presents a compelling direction for the asymmetric synthesis of 4-azaspiro[2.5]octan-6-ol hydrochloride. Recently, a stereodivergent carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles to produce various azaspiro[2.y]alkanes with high yield and excellent diastereo- and enantioselectivity. nih.govacs.orgacs.orgresearchgate.netchemrxiv.org Utilizing engineered enzymes could provide a practical and scalable route to enantiopure 4-azaspiro[2.5]octan-6-ol, which is crucial for pharmacological studies. nih.govresearchgate.netchemrxiv.org

Below is a table summarizing potential novel synthetic approaches:

Synthetic ApproachKey FeaturesPotential Advantages for 4-Azaspiro[2.5]octan-6-ol Synthesis
Diversity-Oriented Synthesis Multicomponent reactions, skeletal diversityRapid generation of a library of analogs with varied substitution patterns.
Enzymatic Carbene Transfer High stereoselectivity, mild reaction conditionsAccess to specific stereoisomers, environmentally friendly process.
Photochemical Cycloadditions Use of light to induce ring formationPotential for novel ring constructions and functionalizations.

Exploration of Advanced Functionalization and Derivatization Strategies

The functional handles present in 4-azaspiro[2.5]octan-6-ol hydrochloride—the secondary amine and the secondary alcohol—offer numerous possibilities for advanced functionalization and derivatization. These modifications are key to tuning the physicochemical properties and biological activity of the scaffold.

The secondary amine can be readily acylated, alkylated, or sulfonylated to introduce a wide array of substituents. The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for selective manipulation of other parts of the molecule. For instance, the synthesis of 1-oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester highlights the common strategy of protecting the nitrogen to facilitate further reactions. cymitquimica.com

The secondary alcohol at the 6-position is a key site for introducing diversity. It can be oxidized to the corresponding ketone, 4-azaspiro[2.5]octan-6-one, which can then serve as a precursor for a variety of nucleophilic addition reactions to generate tertiary alcohols with diverse substituents. Furthermore, the hydroxyl group can be etherified or esterified to modulate properties like lipophilicity and metabolic stability. The functionalization of secondary benzylic alcohols using hexafluoroisopropanol (HFIP) as a solvent to form thioethers and other trisubstituted methanes showcases modern approaches to derivatizing secondary alcohols that could be applicable here. nih.gov

Potential derivatization strategies are outlined in the following table:

Functional GroupDerivatization ReactionPotential Outcome
Secondary Amine (N-4) N-Acylation, N-Alkylation, N-ArylationIntroduction of diverse side chains for SAR studies.
Secondary Alcohol (C-6) Oxidation to ketoneAccess to a key intermediate for further functionalization.
Etherification/EsterificationModulation of solubility, lipophilicity, and metabolic stability.
Nucleophilic substitutionIntroduction of alternative functional groups (e.g., halides, azides).

Interdisciplinary Research at the Interface of Chemical Biology and Organic Synthesis

The intersection of chemical biology and organic synthesis offers exciting opportunities for utilizing 4-azaspiro[2.5]octan-6-ol hydrochloride as a scaffold for developing chemical probes and therapeutic agents. The rigid, three-dimensional nature of the azaspiro[2.5]octane core makes it an attractive bioisostere for the piperidine (B6355638) ring, a common motif in many bioactive compounds. researchgate.netenamine.netnih.gov The replacement of a piperidine ring with a spirocyclic scaffold can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability. bldpharm.comsigmaaldrich.com

Derivatives of the 6-azaspiro[2.5]octane scaffold have shown potential as antagonists for muscarinic receptors and as agonists for the glucagon-like peptide-1 (GLP-1) receptor. researchgate.net This highlights the potential of 4-azaspiro[2.5]octan-6-ol derivatives in drug discovery. Future research could focus on synthesizing libraries of these compounds for high-throughput screening against various biological targets.

Furthermore, the functional handles of 4-azaspiro[2.5]octan-6-ol allow for the attachment of reporter groups, such as fluorescent dyes or affinity tags. This would enable the development of chemical probes to study biological processes and identify protein targets. The synthesis of functionalized spirocyclic heterocycles and their evaluation in cytotoxicity assays demonstrates a workflow for exploring the biological potential of such scaffolds. nih.gov

Potential for Development in Advanced Materials Science Research

While the application of spirocyclic compounds in materials science is an emerging field, the unique structural features of 4-azaspiro[2.5]octan-6-ol hydrochloride suggest several unexplored avenues. The rigidity of the spirocyclic core can be exploited to create materials with well-defined three-dimensional structures.

The hydroxyl group of 4-azaspiro[2.5]octan-6-ol could serve as a monomer or a cross-linking agent in the synthesis of novel polymers. numberanalytics.com Alcohols are known to participate in polymerization reactions to form polyesters and polyurethanes. numberanalytics.com The incorporation of the rigid spirocyclic unit into a polymer backbone could impart unique thermal and mechanical properties.

Moreover, the synthesis of spiro-fused bicyclic homotriptycene derivatives has led to materials with significant aggregation-induced emission (AIE) activity and photochromic responses. globethesis.com This suggests that appropriately functionalized 4-azaspiro[2.5]octane derivatives could be investigated for their photophysical properties and potential applications in optoelectronics and sensor technology. The development of synthetic methods for spirocyclic compounds suitable for materials science applications is an active area of research. globethesis.com

The following table summarizes potential applications in materials science:

Application AreaRationale for Using 4-Azaspiro[2.5]octan-6-olPotential Research Direction
Polymer Chemistry The hydroxyl group can act as a reactive site for polymerization.Synthesis of polyesters or polyurethanes with spirocyclic units in the backbone.
Optoelectronic Materials The rigid spirocyclic core can influence molecular packing and photophysical properties.Investigation of functionalized derivatives for fluorescence or photochromic behavior.
Functional Coatings The spirocyclic structure can enhance surface properties.Development of cross-linked networks for durable and functional coatings.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-azaspiro[2.5]octan-6-ol hydrochloride, and what challenges arise during its preparation?

  • Methodology : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization or protection/deprotection strategies. For example, tert-butyl carbamate intermediates are used to stabilize reactive amine groups during ring closure, followed by hydrochloric acid treatment to yield the hydrochloride salt . Challenges include controlling stereochemistry and minimizing side reactions due to the strained spirocyclic structure. Solvent selection (e.g., dichloromethane or acetonitrile) and temperature gradients are critical for optimizing yields .

Q. How can researchers characterize the purity and structural integrity of 4-azaspiro[2.5]octan-6-ol hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the spirocyclic structure and proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₁₂ClNO, 161.63 g/mol) . X-ray crystallography may resolve stereochemical ambiguities, while HPLC with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : The compound’s thermal and chemical stability is influenced by its spirocyclic amine-hydrochloride salt form. Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Degradation under humid conditions can be monitored via Karl Fischer titration for water content and periodic NMR validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of 4-azaspiro[2.5]octan-6-ol hydrochloride?

  • Methodology : Modify the spirocyclic scaffold at the 6-ol or 4-aza positions to generate analogs (e.g., esterification of the hydroxyl group or substitution with fluorinated groups). Evaluate binding affinity to targets like G protein-coupled receptors (GPCRs) using radioligand assays or surface plasmon resonance (SPR). Compare pharmacokinetic profiles (e.g., logP, metabolic stability in liver microsomes) to identify lead candidates .

Q. What experimental strategies address conflicting data in biological activity assays for this compound?

  • Methodology : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use orthogonal assays (e.g., functional cAMP assays vs. β-arrestin recruitment for GPCR targets) to confirm activity. Cross-validate with computational docking studies to reconcile discrepancies between predicted and observed binding modes .

Q. How can computational modeling optimize the compound’s interaction with biological targets?

  • Methodology : Perform molecular dynamics (MD) simulations to assess the flexibility of the spirocyclic ring in aqueous and lipid bilayer environments. Density functional theory (DFT) calculations predict electronic properties influencing hydrogen bonding with target residues. Virtual screening of derivative libraries identifies substituents enhancing target affinity or selectivity .

Q. What safety protocols are essential for in vitro and in vivo studies involving this compound?

  • Methodology : Follow OSHA guidelines for handling hydrochlorides: use fume hoods, nitrile gloves, and eye protection. For in vivo studies, conduct acute toxicity testing in rodent models (OECD 423) to establish LD₅₀. Monitor hematological and histopathological parameters to identify organ-specific risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.